molecular formula C17H16F3NO2 B5012610 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B5012610
M. Wt: 323.31 g/mol
InChI Key: AJQUBZOGUDYWCL-UHFFFAOYSA-N
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Description

This compound is a tetrahydroisoindole-dione derivative characterized by a bicyclic framework with 5,6-dimethyl substituents and a 3-(trifluoromethyl)phenyl group at the 2-position. The trifluoromethyl group enhances electronegativity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-9-6-13-14(7-10(9)2)16(23)21(15(13)22)12-5-3-4-11(8-12)17(18,19)20/h3-5,8,13-14H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQUBZOGUDYWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387399
Record name AC1MF3WG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6158-78-7
Record name AC1MF3WG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

Key structural analogs differ in substituents on the isoindole-dione core and the aryl group at the 2-position. Below is a comparative analysis:

Compound Name Molecular Formula Substituents on Isoindole-Dione Core 2-Position Aryl Group Molecular Weight Key Properties/Applications Reference
Target Compound: 5,6-Dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione Not explicitly provided (inferred as ~C₁₈H₁₈F₃NO₂) 5,6-dimethyl 3-(trifluoromethyl)phenyl ~353.34 High lipophilicity; potential pesticide/pharma use
2-[4-(Dimethylamino)phenyl]-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione C₁₈H₂₂N₂O₂ 5,6-dimethyl 4-(dimethylamino)phenyl 298.39 Polar amino group; enhanced solubility in polar solvents
(3aR,4R,7S,7aS)-5,6-Dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione C₁₆H₁₂Br₂F₃NO₂ 5,6-dibromo 3-(trifluoromethyl)phenyl 467.08 Increased steric bulk; bromine enhances reactivity
2-(2,6-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione C₁₉H₂₂NO₂ 5,6-dimethyl 2,6-dimethylphenyl ~308.39 Steric hindrance from ortho-methyl groups
5,6-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (cis-1,2,3,6-tetrahydrophthalic anhydride) C₁₀H₁₂O₃ 5,6-dimethyl N/A (anhydride structure) 180.20 Industrial use as a curing agent for resins

Key Differences and Implications

  • Electronic Effects: The trifluoromethyl group in the target compound increases electron-withdrawing properties compared to the dimethylamino group in , which is electron-donating. This difference impacts binding affinity in biological targets (e.g., enzyme inhibition).
  • Solubility: The dimethylamino analog exhibits higher water solubility due to its polar substituent, whereas the target compound’s trifluoromethyl group enhances lipid membrane permeability.
  • Applications : The anhydride derivative is used in polymer chemistry, while the trifluoromethyl-containing analogs (target compound and ) are more likely to be explored in medicinal chemistry due to their bioactivity.

Q & A

Q. What are the optimal synthetic routes for laboratory-scale preparation of this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Cycloaddition or cyclization : Use maleic anhydride derivatives with substituted phenylamines under acidic catalysis to form the isoindole-dione core.
  • Functionalization : Introduce the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to prevent side reactions during dimethylation at the 5,6-positions.
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., DMF for coupling, THF for cyclization).

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H/13^13C NMR to verify substituent positions (e.g., trifluoromethyl group at C3-phenyl, dimethyl groups at C5/C6).
  • HPLC-MS : Assess purity (>95%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients.
  • X-ray Crystallography : Resolve stereochemistry of the tetrahydro-isoindole ring (e.g., 3a,4,7,7a configuration) .
  • Physicochemical Properties : Measure LogP (octanol-water partition coefficient) via shake-flask method and polar surface area (PSA) using computational tools like Molinspiration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with variations in the trifluoromethylphenyl group (e.g., halogen substitution) or isoindole-dione ring saturation.
  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinases or hydrolases using fluorescence-based assays.
  • Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with protein targets.
  • Data Interpretation : Compare IC50_{50} values and correlate substituent electronic effects (Hammett σ constants) with activity trends .

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

  • Methodological Answer :
  • Multi-level Computational Modeling :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., electrophilic substitution at the phenyl ring).
  • MD Simulations : Assess solvent effects on reaction kinetics.
  • Experimental Validation :
  • Isotopic Labeling : Use 19^{19}F NMR to track trifluoromethyl group stability under acidic/basic conditions.
  • Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to compare experimental activation energies with computational values .

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